molecular formula C19H26N2O2 B1608794 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile CAS No. 213749-91-8

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile

Cat. No. B1608794
CAS RN: 213749-91-8
M. Wt: 314.4 g/mol
InChI Key: YGAQISIJKKIHRN-UHFFFAOYSA-N
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Description

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile, also known as EMD-57033, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile has been shown to have potential applications in various fields of scientific research, including materials science, organic electronics, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors with improved charge transport properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). In biomedical research, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune system function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have low toxicity and good stability, which makes it suitable for use in a range of experimental settings. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in cancer and other diseases, and the exploration of its potential applications in materials science and organic electronics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.

properties

IUPAC Name

2-[4-(cyanomethyl)-2-(2-ethylhexoxy)-5-methoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-6-7-15(5-2)14-23-19-13-16(8-10-20)18(22-3)12-17(19)9-11-21/h12-13,15H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAQISIJKKIHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1CC#N)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399470
Record name 2,2'-{2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

213749-91-8
Record name 2,2'-{2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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